

# What is the chemical structure of 14-Benzoylmesaconine-8-palmitate?

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## Compound of Interest

Compound Name: 14-Benzoylmesaconine-8-palmitate

Cat. No.: B15587857

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## An In-depth Technical Guide to 14-Benzoylmesaconine-8-palmitate

This technical guide provides a comprehensive overview of the chemical structure, properties, and proposed synthesis of **14-Benzoylmesaconine-8-palmitate**, a lipo-alkaloid derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

## Chemical Structure and Properties

**14-Benzoylmesaconine-8-palmitate** is a derivative of 14-Benzoylmesaconine, a C19-diterpenoid alkaloid, where the hydroxyl group at the C-8 position is esterified with palmitic acid, a 16-carbon saturated fatty acid. While direct experimental data for this specific compound is not readily available in public literature, its structure and properties can be inferred from its constituent molecules.

### 1.1. Deduced Chemical Structure

The chemical structure of **14-Benzoylmesaconine-8-palmitate** is formed by the esterification of the C-8 hydroxyl group of 14-Benzoylmesaconine with the carboxyl group of palmitic acid.

- 14-Benzoylmesaconine: A diterpene alkaloid with the molecular formula  $C_{31}H_{43}NO_{10}$ .<sup>[1][2][3]</sup> It is a monoester derivative of mesaconine.<sup>[4][5]</sup>
- Palmitic Acid: A saturated long-chain fatty acid with the chemical formula  $CH_3(CH_2)_{14}COOH$ .<sup>[6][7][8]</sup>

The resulting ester, **14-Benzoylmesaconine-8-palmitate**, would have the following molecular formula:  $C_{47}H_{69}NO_{11}$ .

## 1.2. Physicochemical Properties

The following table summarizes the known physicochemical properties of the parent compounds, 14-Benzoylmesaconine and Palmitic Acid. The properties of the final compound can be estimated from these values.

Property	14-Benzoylmesaconine	Palmitic Acid	14-Benzoylmesaconine-8-palmitate (Predicted)
Molecular Formula	$C_{31}H_{43}NO_{10}$ <sup>[1][2][3]</sup>	$C_{16}H_{32}O_2$ <sup>[6][9]</sup>	$C_{47}H_{69}NO_{11}$
Molecular Weight	589.7 g/mol <sup>[1][2]</sup>	256.42 g/mol <sup>[6][9]</sup>	~828.05 g/mol
CAS Number	63238-67-5 <sup>[1][5][10]</sup>	57-10-3 <sup>[9]</sup>	Not available
Appearance	Crystalline solid <sup>[1]</sup>	White crystalline scales <sup>[6]</sup>	Likely a waxy or crystalline solid
Solubility	Soluble in DMF, DMSO, and Ethanol <sup>[1]</sup>	Insoluble in water; soluble in organic solvents <sup>[6]</sup>	Expected to have low water solubility and good solubility in nonpolar organic solvents

## Proposed Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **14-Benzoylmesaconine-8-palmitate** are not explicitly published. However, based on the

semisynthesis of similar lipo-alkaloids from aconitine, a plausible methodology can be outlined.  
[\[11\]](#)[\[12\]](#)

### 2.1. Semisynthesis of **14-Benzoylmesaconine-8-palmitate**

This protocol is adapted from methodologies used for the synthesis of other 8-O-acyl derivatives of aconitine-type alkaloids.[\[11\]](#)[\[12\]](#)

Materials:

- 14-Benzoylmesaconine
- Palmitoyl chloride (or palmitic acid with a coupling agent like DCC/DMAP)
- Anhydrous pyridine or dichloromethane (as solvent)
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware
- Magnetic stirrer and heating mantle
- Reagents for work-up and purification (e.g., sodium bicarbonate solution, brine, anhydrous sodium sulfate)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Dissolve 14-Benzoylmesaconine in the chosen anhydrous solvent under an inert atmosphere.
- Cool the solution in an ice bath.
- Slowly add a slight molar excess of palmitoyl chloride to the stirred solution. If starting from palmitic acid, a coupling agent will be required.

- Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane-ethyl acetate).
- Collect the fractions containing the desired product and concentrate to yield pure **14-Benzoylmesaconine-8-palmitate**.

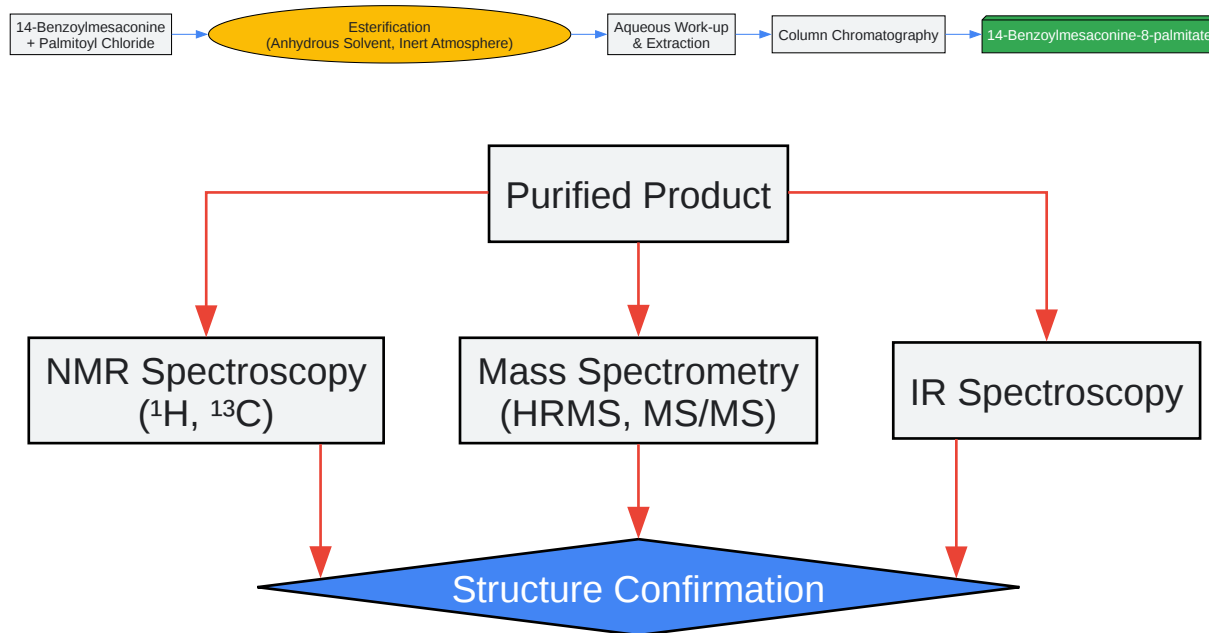
## 2.2. Characterization

The structure of the synthesized compound should be confirmed using modern spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy will be crucial to confirm the presence of both the benzoylmesaconine backbone and the palmitate chain, and to verify the ester linkage at the C-8 position. The disappearance of the C-8 hydroxyl proton signal and shifts in the signals of neighboring protons and carbons would be indicative of successful esterification.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product. The fragmentation pattern in MS/MS would be expected to show losses of the palmitate and benzoate ester groups, which is characteristic of aconitine alkaloid fragmentation.<sup>[13]</sup>
- Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl stretch.

## Logical Workflow and Visualization

The following diagrams illustrate the proposed synthesis and characterization workflow for **14-Benzoylmesaconine-8-palmitate**.



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